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Compound of Interest

Compound Name: LRGILS-NH2 TFA

Cat. No.: B10783012 Get Quote

This guide provides an objective comparison between the synthetic peptides SLIGRL-NH2 and

LRGILS-NH2 for researchers, scientists, and drug development professionals working with

Protease-Activated Receptor 2 (PAR-2). We will delve into their respective roles in PAR-2

activation, present supporting experimental data, and provide detailed protocols for relevant

assays.

Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a

crucial role in various physiological and pathological processes, including inflammation, pain,

and cancer.[1][2] Unlike typical GPCRs, PARs are activated by proteolytic cleavage of their

extracellular N-terminus by serine proteases like trypsin.[3][4] This cleavage unmasks a new N-

terminal sequence, known as a "tethered ligand," which binds to the receptor's second

extracellular loop to initiate intracellular signaling.[3][4] Synthetic peptides that mimic this

tethered ligand sequence can be used to study PAR-2 signaling without the need for proteases.

The two peptides at the center of this guide are SLIGRL-NH2, the murine/rodent PAR-2

activating peptide, and LRGILS-NH2.[5][6][7]
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Feature SLIGRL-NH2 LRGILS-NH2

Sequence Ser-Leu-Ile-Gly-Arg-Leu-NH2 Leu-Arg-Gly-Ile-Leu-Ser-NH2

Role PAR-2 Agonist Inactive Negative Control

Mechanism of Action

Mimics the tethered ligand of

murine PAR-2, directly binding

to and activating the receptor

to initiate downstream

signaling pathways.[3][6]

As a reverse-sequence

peptide, it does not specifically

bind to or activate the PAR-2

receptor.[8][9] It is used to

confirm that observed cellular

responses are due to specific

PAR-2 activation and not non-

specific peptide effects.[10]

Primary Use

In vitro and in vivo studies of

PAR-2 signaling, function, and

as a tool for screening

potential PAR-2 antagonists.[2]

[7][11]

Used alongside SLIGRL-NH2

in experiments to demonstrate

the specificity of the agonist's

effects.[9][10]

Quantitative Data: Potency and Efficacy
The potency of a PAR-2 agonist is typically determined by its half-maximal effective

concentration (EC50) in various functional assays. SLIGRL-NH2 has been characterized in

multiple systems, though its potency can vary depending on the cell type and assay conditions.

LRGILS-NH2, as an inactive control, is not expected to elicit a response, and thus EC50 values

are not applicable.

Table 1: Reported EC50 Values for SLIGRL-NH2

Assay Type Cell Line / Tissue Model Reported EC50

General PAR-2 Activation Not specified ~5 µM[7]

Calcium Mobilization 16HBE14o- cells >40 µM[6]

Vasorelaxation
Endothelium-free rat aorta with

PVAT
10 µM[12]
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Table 2: Competitive Binding Affinities for PAR-2

Competitive binding assays are used to determine the affinity of a ligand for a receptor. In these

studies, various unlabeled PAR-2 activating peptides were used to displace the binding of a

high-affinity radiolabeled agonist, [3H]2-furoyl-LIGRL-NH2. The affinity is expressed as a Ki

value, where a lower Ki indicates higher binding affinity.

Peptide Calculated Ki (nM)

2-furoyl-LIGRL-NH2 11.2

SLIGRL-NH2 1,500

SLIGKV-NH2 (human) 4,200

SLIGRL-OH 11,000

SLIGKV-OH 21,000

Data adapted from a study on NCTC2544-PAR2 cells.[5]

PAR-2 Signaling Pathway
Activation of PAR-2 by an agonist like SLIGRL-NH2 initiates a cascade of intracellular events.

The receptor primarily couples to Gαq/11 proteins, which in turn activate Phospholipase Cβ

(PLCβ).[13][14] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the

endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13] The

rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C

(PKC). These initial events can then trigger further downstream pathways, including the

Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, which is involved in cell proliferation

and migration.[1][15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10783012#lrgils-nh2-vs-sligrl-nh2-in-par-2-activation-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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